

# Application Notes and Protocols for UH15-38 (RIPK3 Inhibitor)

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## Compound of Interest

Compound Name: UH15-38

Cat. No.: B12366706

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## Introduction

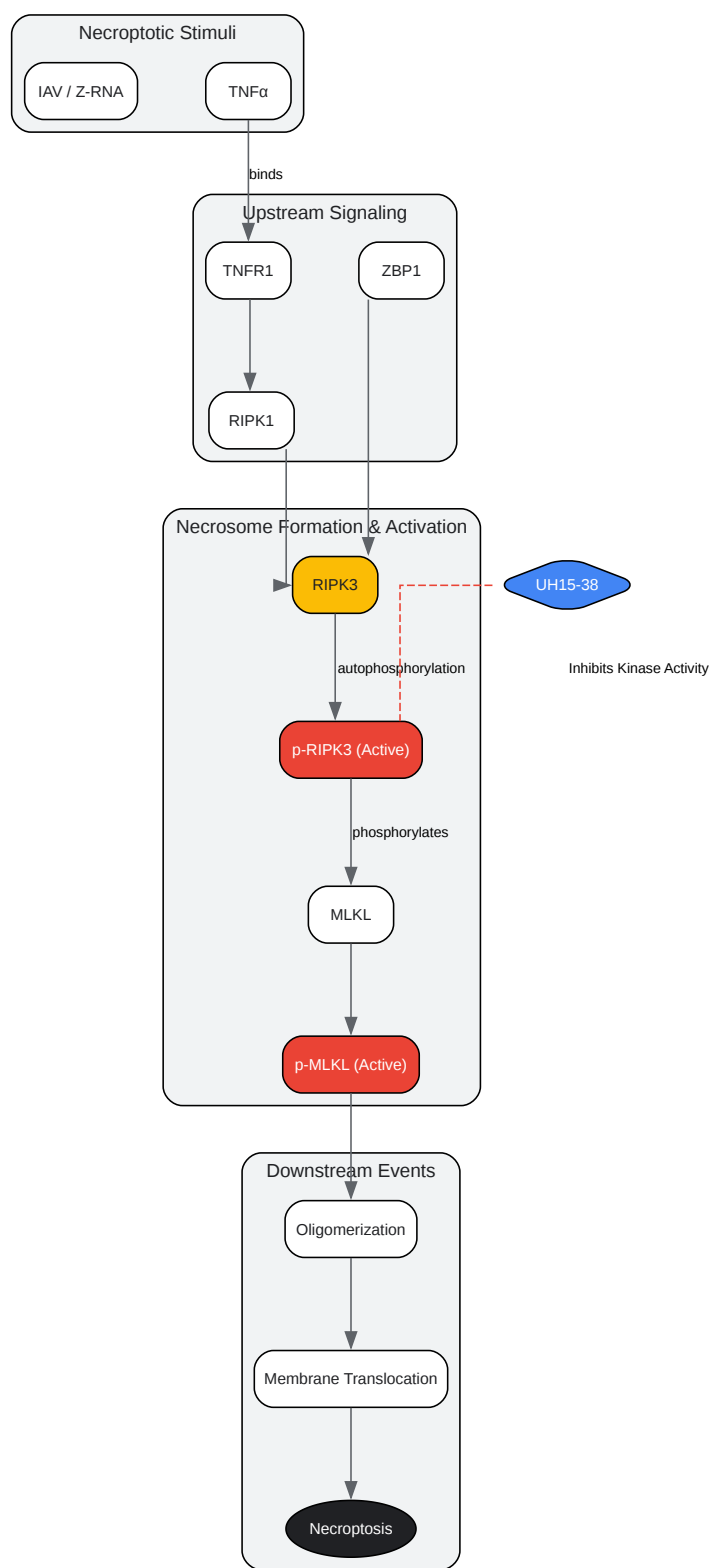
**UH15-38** is a potent and selective experimental inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3)[1][2]. RIPK3 is a critical enzyme in the necroptosis pathway, a form of regulated, inflammatory cell death[1][3]. By inhibiting the kinase activity of RIPK3, **UH15-38** effectively blocks the downstream phosphorylation of Mixed-Lineage Kinase-Domain-Like protein (MLKL), preventing the execution of necroptosis[3][4]. These application notes provide an overview of **UH15-38**'s mechanism of action and detailed protocols for its use in in vitro studies, particularly for investigating necroptosis in the context of viral infection and inflammatory responses.

## Mechanism of Action

Necroptosis is initiated by various stimuli, including signaling from death receptors like the TNF receptor (TNFR1) or by pathogen-associated molecular patterns (PAMPs), such as the Z-form nucleic acids produced during Influenza A Virus (IAV) replication, which are sensed by Z-form nucleic acid binding protein 1 (ZBP1)[3][4]. Upon activation, ZBP1 or the TNFR complex recruits RIPK3, leading to its phosphorylation and the formation of a functional necrosome complex[3].

Activated RIPK3 then phosphorylates its substrate, MLKL[4]. This phosphorylation event causes MLKL to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular

patterns (DAMPs)[3]. **UH15-38** acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of RIPK3 to block its catalytic activity, thereby preventing MLKL phosphorylation and halting the entire necroptotic cascade[3][4]. Notably, **UH15-38** selectively inhibits necroptosis without significantly affecting RIPK3's scaffold functions or other cell death pathways like apoptosis or pyroptosis[4][5][6].



UH15-38 Mechanism of Action in Necroptosis

[Click to download full resolution via product page](#)Caption: Signaling pathway of necroptosis and the inhibitory action of **UH15-38** on RIPK3.

## Quantitative Data: In Vitro Potency of UH15-38

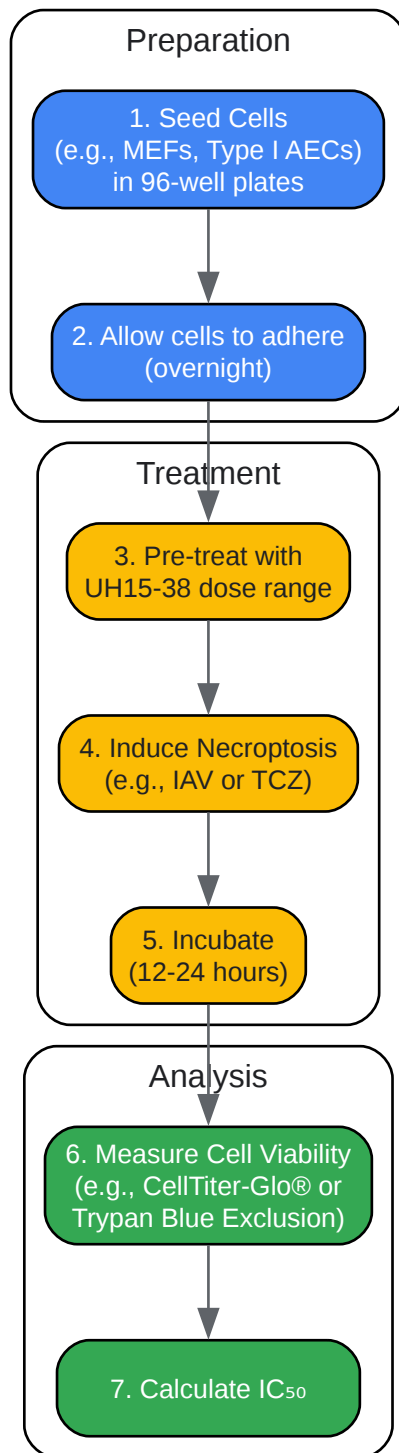
The following table summarizes the half-maximal inhibitory concentrations (IC<sub>50</sub>) of **UH15-38** against RIPK3 in various in vitro assays.

Assay Type	Cell Line / System	Necroptosis Stimulus	UH15-38 IC <sub>50</sub> (nM)	Reference
Recombinant Kinase Assay	Recombinant human RIPK3	N/A	20	[2][7]
Cell-Based Necroptosis	Primary Type I Alveolar Epithelial Cells (AECs)	Influenza A Virus (IAV)	39.5	[4][6]
Cell-Based Necroptosis	Primary Murine Embryonic Fibroblasts (MEFs)	Influenza A Virus (IAV)	51.9	[4][6]
Cell-Based Necroptosis	Primary Murine Embryonic Fibroblasts (MEFs)	TNFα + Cycloheximide + zVAD (TCZ)	98	[3][4]
Cell-Based Necroptosis	Primary Type I Alveolar Epithelial Cells (AECs)	TNFα + Cycloheximide + zVAD (TCZ)	114	[4][6]
Cell-Based Necroptosis	Human FADD-deficient Jurkat cells	TNFα	160.2 - 238.2	[2]

## Experimental Protocols

### Cell Viability Assay to Measure Inhibition of Necroptosis

This protocol describes how to assess the ability of **UH15-38** to protect cells from necroptosis induced by either IAV infection or treatment with TNF $\alpha$ .



Workflow: Cell Viability Assay

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